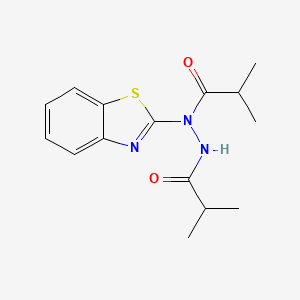![molecular formula C20H29OPSi B14172374 Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane CAS No. 922737-68-6](/img/structure/B14172374.png)
Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenyl groups, an oxo group, and a 2-(triethylsilyl)ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with a suitable oxo compound and a triethylsilyl-substituted alkyl halide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used in the synthesis include anhydrous diethyl ether or tetrahydrofuran (THF). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Hydroxyl-substituted phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
科学研究应用
Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
作用机制
The mechanism of action of Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The oxo group and the triethylsilyl group play crucial roles in modulating the reactivity and binding affinity of the compound.
相似化合物的比较
Similar Compounds
Diphenylphosphine oxide: Lacks the triethylsilyl group but has similar phosphorus-oxygen bonding.
Triethylsilylphosphine: Contains the triethylsilyl group but lacks the oxo and diphenyl groups.
Phosphine oxides: A broad class of compounds with varying substituents on the phosphorus atom.
Uniqueness
Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane is unique due to the combination of the oxo group, diphenyl groups, and the triethylsilyl-substituted ethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and material science.
属性
CAS 编号 |
922737-68-6 |
|---|---|
分子式 |
C20H29OPSi |
分子量 |
344.5 g/mol |
IUPAC 名称 |
2-diphenylphosphorylethyl(triethyl)silane |
InChI |
InChI=1S/C20H29OPSi/c1-4-23(5-2,6-3)18-17-22(21,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6,17-18H2,1-3H3 |
InChI 键 |
FNAPIHWDGMNWLV-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


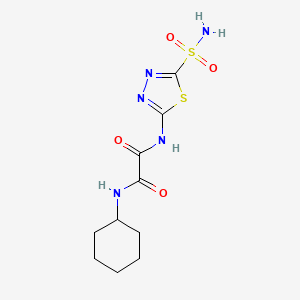
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-, ethyl ester](/img/structure/B14172317.png)
![Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-](/img/structure/B14172320.png)
![(2-Methylpyrazolo[1,5-A]pyrimidin-3-YL)methanol](/img/structure/B14172327.png)
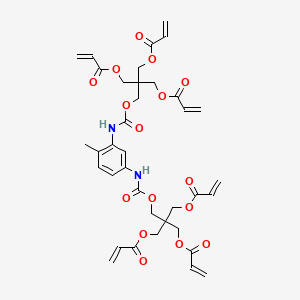
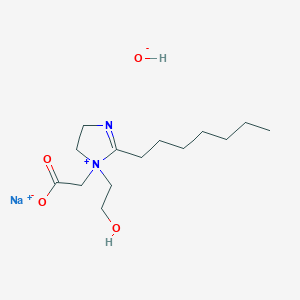


![3-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B14172344.png)
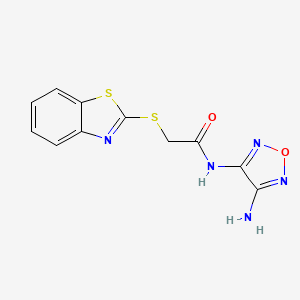

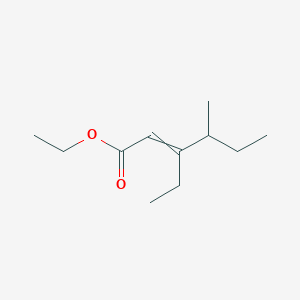
![2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172366.png)
